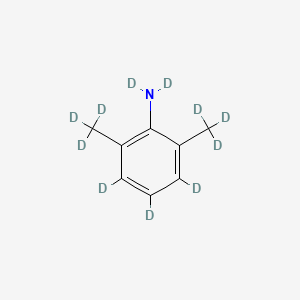
2,6-Dimethylaniline-d11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylaniline-d11 is a deuterated form of 2,6-dimethylaniline, an aromatic amine with two methyl groups attached to the benzene ring at the 2 and 6 positions. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylaniline-d11 typically involves the deuteration of 2,6-dimethylaniline. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of 2,6-dimethylaniline involves the alkylation of aniline with methanol in the presence of an acid catalyst. For the deuterated version, deuterated methanol (CD3OD) can be used in place of regular methanol to introduce deuterium atoms into the molecule.
化学反应分析
Types of Reactions
2,6-Dimethylaniline-d11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro-2,6-dimethylaniline-d11
Reduction: 2,6-dimethylcyclohexylamine-d11
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
科学研究应用
2,6-Dimethylaniline-d11 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of 2,6-dimethylaniline and its derivatives.
Pharmaceutical Research: Serves as a precursor in the synthesis of various anesthetic drugs such as lidocaine, bupivacaine, and mepivacaine.
Environmental Studies: Employed in tracing studies to monitor the environmental fate and transport of aniline derivatives.
Biological Research: Used in metabolic studies to understand the biotransformation of aniline compounds in living organisms.
作用机制
The mechanism of action of 2,6-dimethylaniline-d11 is primarily related to its role as a precursor in the synthesis of anesthetic drugs. In the body, it undergoes metabolic transformations to form active metabolites that interact with sodium channels in nerve cells, leading to the inhibition of nerve signal transmission and resulting in anesthesia.
相似化合物的比较
Similar Compounds
- 2,4-Dimethylaniline
- 3,5-Dimethylaniline
- 2,6-Dimethylaniline
Uniqueness
2,6-Dimethylaniline-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterparts, it offers improved sensitivity and accuracy in mass spectrometric analyses, making it a valuable tool in various research fields.
属性
分子式 |
C8H11N |
|---|---|
分子量 |
132.25 g/mol |
IUPAC 名称 |
N,N,3,4,5-pentadeuterio-2,6-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2 |
InChI 键 |
UFFBMTHBGFGIHF-MDCKYEMWSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])[2H])[2H] |
规范 SMILES |
CC1=C(C(=CC=C1)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


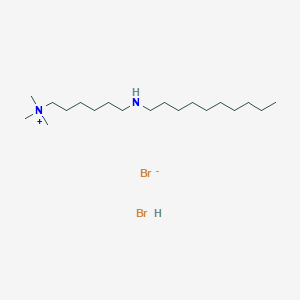
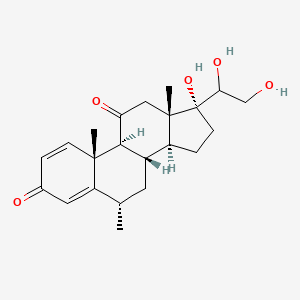
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
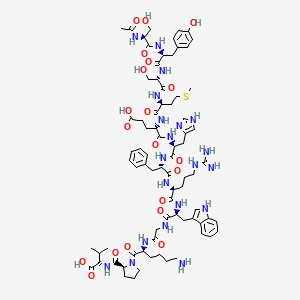
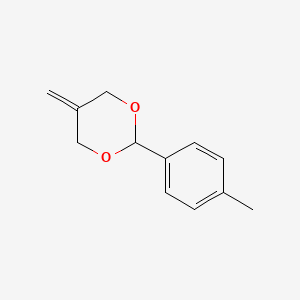
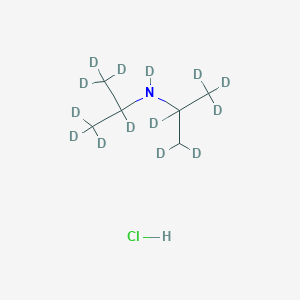
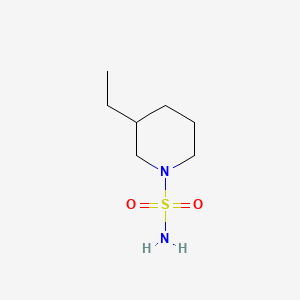
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
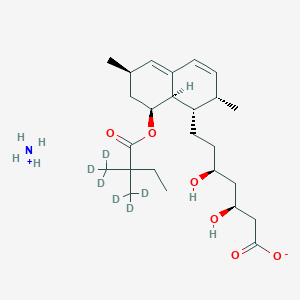
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)

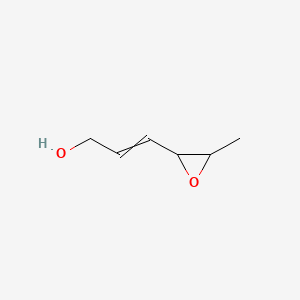
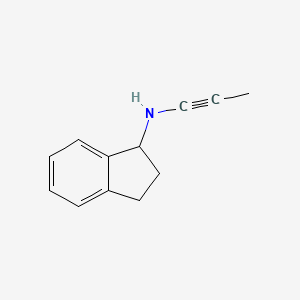
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
